Platelet factor 4 (59-70)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Se libera de los gránulos alfa de las plaquetas activadas durante la agregación plaquetaria y juega un papel crucial en la promoción de la coagulación sanguínea al neutralizar moléculas similares a la heparina en la superficie endotelial de los vasos sanguíneos . Esta quimiocina está involucrada en la reparación de heridas y la inflamación, actuando como un quimioatrayente para neutrófilos y fibroblastos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El factor plaquetario 4 se purifica típicamente de plaquetas humanas. El proceso implica la recolección de concentrados de plaquetas, seguida de precipitación con sulfato de amonio. El sobrenadante se dializa y se aplica a una columna de cromatografía de afinidad usando heparina t-aminocaproico Sepharose . Las proteínas contaminantes se eliminan por lavado, y el factor plaquetario 4 se eluyó con un gradiente de cloruro de sodio en tampón de barbital de sodio .

Métodos de Producción Industrial: El factor plaquetario 4 recombinante se puede producir utilizando sistemas de expresión bacteriana. El gen que codifica el factor plaquetario 4 se clona en un vector de expresión y se introduce en Escherichia coli. La expresión de la proteína se induce y la proteína recombinante se purifica mediante cromatografía de afinidad . Este método permite la producción de grandes cantidades de factor plaquetario 4 con similitud estructural y funcional a su forma nativa .

Análisis De Reacciones Químicas

Tipos de Reacciones: El factor plaquetario 4 experimenta varias interacciones, principalmente involucrando la unión a moléculas con carga negativa, como la heparina y los glucosaminoglucanos . Estas interacciones son cruciales para su papel en la coagulación y las respuestas inmunitarias.

Reactivos y Condiciones Comunes:

Glucosaminoglucanos: Estos polisacáridos lineales largos interactúan con el factor plaquetario 4, facilitando su papel en la coagulación.

Principales Productos Formados: El producto principal formado a partir de estas interacciones es el complejo factor plaquetario 4-heparina, que juega un papel significativo en la trombocitopenia inducida por heparina .

Aplicaciones Científicas De Investigación

El factor plaquetario 4 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El factor plaquetario 4 ejerce sus efectos uniéndose a moléculas similares a la heparina en la superficie endotelial de los vasos sanguíneos, inhibiendo así la actividad antitrombina local y promoviendo la coagulación . Interactúa con el receptor de quimiocinas CXCR3-B, que está involucrado en su actividad quimiotáctica para neutrófilos, fibroblastos y monocitos . Además, el factor plaquetario 4 activa el receptor de trombopoyetina c-Mpl en las plaquetas, lo que lleva a la activación de Janus quinasa 2 y la fosforilación del transductor de señal y activador de la transcripción 3 y 5, lo que resulta en la agregación plaquetaria .

Comparación Con Compuestos Similares

El factor plaquetario 4 es único en su fuerte afinidad de unión a la heparina y su papel en la trombocitopenia inducida por heparina. Los compuestos similares incluyen:

Factor activador de plaquetas: Otro factor derivado de las plaquetas involucrado en la coagulación y la inflamación.

Factor de crecimiento derivado de plaquetas: Un factor de crecimiento liberado por las plaquetas que juega un papel en la cicatrización de heridas y la angiogénesis.

El factor plaquetario 4 destaca por su papel específico en la neutralización de la heparina y su participación en condiciones inmunomediadas como la trombocitopenia inducida por heparina y la trombocitopenia trombótica inmunitaria inducida por la vacuna .

Propiedades

Número CAS |

88145-47-5 |

|---|---|

Fórmula molecular |

C71H126N16O17 |

Peso molecular |

1475.9 g/mol |

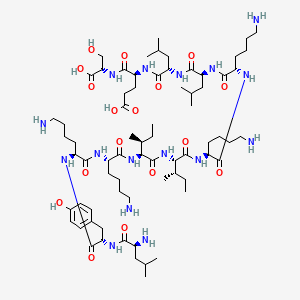

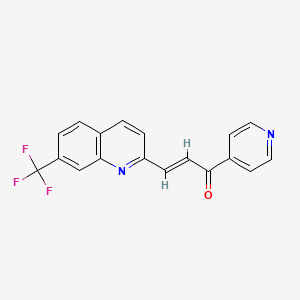

Nombre IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C71H126N16O17/c1-11-43(9)58(87-70(102)59(44(10)12-2)86-65(97)51(24-16-20-34-75)78-61(93)48(21-13-17-31-72)79-68(100)55(38-45-25-27-46(89)28-26-45)82-60(92)47(76)35-40(3)4)69(101)81-50(23-15-19-33-74)62(94)77-49(22-14-18-32-73)63(95)83-54(37-42(7)8)67(99)84-53(36-41(5)6)66(98)80-52(29-30-57(90)91)64(96)85-56(39-88)71(103)104/h25-28,40-44,47-56,58-59,88-89H,11-24,29-39,72-76H2,1-10H3,(H,77,94)(H,78,93)(H,79,100)(H,80,98)(H,81,101)(H,82,92)(H,83,95)(H,84,99)(H,85,96)(H,86,97)(H,87,102)(H,90,91)(H,103,104)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-/m0/s1 |

Clave InChI |

SVIMOXOHMCOIRM-UVKYVJJHSA-N |

SMILES |

OC[C@@H](C(O)=O)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CC(C)C)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H]([C@@H](C)CC)NC([C@H]([C@@H](C)CC)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H](CC1=CC=C(O)C=C1)NC([C@H](CC(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)N |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Platelet factor 4 (59-70); PF4 (59-70); |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B610051.png)

![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)

![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)

![(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B610068.png)

![ditert-butyl (2S)-2-[[(2S)-6-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate](/img/structure/B610071.png)